molecular formula C12H13NO3 B13791336 (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid

(2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B13791336
M. Wt: 219.24 g/mol
InChI Key: BKCZXPVWUVICKC-WAYWQWQTSA-N
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Description

(2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a dimethylphenyl group, an amino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 3,4-dimethylaniline with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization and hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and oxo groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2z)-4-((3,4-Dimethylphenyl)amino)-4-oxobut-2-enoic acid include:

    This compound derivatives: Compounds with similar structures but different substituents on the phenyl or butenoic acid moieties.

    Other amino acid derivatives: Compounds with similar amino and oxo groups but different overall structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(Z)-4-(3,4-dimethylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5-

InChI Key

BKCZXPVWUVICKC-WAYWQWQTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)C

Origin of Product

United States

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